1-(4-Chloro-3-fluorophenyl)ethanamine
Description
Significance as a Chiral Building Block in Advanced Organic Synthesis
The primary significance of 1-(4-Chloro-3-fluorophenyl)ethanamine in organic synthesis lies in its role as a chiral building block. The presence of a stereogenic center at the carbon atom adjacent to the amino group means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Chloro-3-fluorophenyl)ethanamine and (S)-1-(4-Chloro-3-fluorophenyl)ethanamine. This chirality is of paramount importance in the synthesis of enantiomerically pure compounds, a critical requirement in many areas of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Chemical suppliers categorize the enantiomers of this compound under "Asymmetric Synthesis" and "Chiral Building Blocks," highlighting their intended use in synthetic methodologies that aim to create chiral molecules with a high degree of stereochemical control. The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis, allowing for the direct incorporation of a predefined stereocenter into a target molecule, thereby avoiding the often complex and less efficient steps of chiral resolution or asymmetric catalysis later in the synthetic sequence. The 4-chloro and 3-fluoro substituents on the phenyl ring also provide chemists with additional tools for modifying the steric and electronic properties of the final products, as well as offering potential sites for further chemical transformations.
Role in Pharmaceutical and Agrochemical Development
The application of this compound and its derivatives is most prominent in the field of pharmaceutical development, where the demand for structurally novel and biologically active compounds is incessant. A notable example of its application is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases and are of significant interest in oncology.
Research published in the Journal of Medicinal Chemistry has detailed the discovery of GDC-0994, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govosti.govosti.gov The synthesis of a precursor to GDC-0994, specifically (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, utilizes a derivative of (S)-1-(4-chloro-3-fluorophenyl)ethanamine. nih.gov This demonstrates the direct incorporation of the chiral phenylethylamine framework into a complex molecule designed to modulate a key signaling pathway implicated in cancer.
In the realm of agrochemical development, while direct applications of this compound are less explicitly documented in readily available literature, the structural motif of N-phenylethylamine derivatives is of interest. Research into the fungicidal activity of various nitrogen-containing heterocyclic compounds has shown that substituted phenylethylamine moieties can be integral to the biological activity of these agents. nih.gov The fungicidal properties of such compounds are often attributed to their ability to interfere with essential biochemical pathways in fungi. The specific halogenation pattern of this compound makes it a plausible candidate for inclusion in the synthesis of novel fungicides, where the chloro and fluoro groups can enhance the compound's efficacy and metabolic stability.
Overview of Current Research Trajectories
Current research involving this compound and its derivatives is largely driven by the pursuit of new therapeutic agents. The successful incorporation of a closely related structure into the ERK1/2 inhibitor GDC-0994 highlights a significant research trajectory focused on the development of kinase inhibitors. nih.govosti.govosti.gov The RAS/RAF/MEK/ERK signaling pathway is a critical area of cancer research, and the development of inhibitors that can target different nodes of this pathway is a major focus. The chiral nature of this compound is particularly valuable in this context, as the precise stereochemistry of an inhibitor can be crucial for its binding affinity and selectivity to the target kinase.
Furthermore, the broader class of phenethylamine (B48288) derivatives continues to be explored for a wide range of biological activities. biomolther.orgbiomolther.orgresearchgate.net Research is ongoing to understand the structure-activity relationships of these compounds, with a focus on how different substituents on the phenyl ring and modifications to the ethylamine (B1201723) side chain affect their pharmacological properties. The unique substitution pattern of this compound provides a distinct starting point for the synthesis of new libraries of compounds for screening against various biological targets.
In the agrochemical sector, the development of new fungicides and other crop protection agents remains a priority. The exploration of N-phenylethylamine derivatives as potential fungicides is an active area of research, and it is anticipated that compounds like this compound will be utilized in the synthesis of next-generation agrochemicals with improved efficacy and environmental profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZZCBLNXFARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787633-87-8 | |
| Record name | 1-(4-chloro-3-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Enantioselective Approaches for 1 4 Chloro 3 Fluorophenyl Ethanamine
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. This is often a more efficient and atom-economical approach. For 1-(4-chloro-3-fluorophenyl)ethanamine, the principal strategies involve the asymmetric transformation of its corresponding ketone precursor, 4-chloro-3-fluorophenyl methyl ketone.
Asymmetric Reductive Amination of Ketone Precursors
Asymmetric reductive amination is a powerful and direct method for synthesizing chiral primary amines from ketones. lookchem.com This one-pot reaction involves the condensation of a ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then asymmetrically hydrogenated in the presence of a chiral catalyst.
The success of asymmetric reductive amination hinges on the choice of the catalyst system. Ruthenium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have demonstrated significant efficacy. mdma.ch The catalyst is often formed in situ from a ruthenium precursor, such as [Ru(DMSO)4Cl2] or [Ru(cymene)Cl2]2, and a chiral ligand. mdma.chgoogle.com
Optimization of reaction conditions is crucial for achieving high yield and enantioselectivity. Key parameters that are typically fine-tuned include:
Hydrogen Source: While molecular hydrogen (H₂) is a common reductant, transfer hydrogenation using hydrogen donors like formic acid or isopropanol (B130326) is also employed. lookchem.commdma.ch Ammonium formate (B1220265) can serve as both the hydrogen donor and the amine source in a Leuckart–Wallach-type reductive amination. mdma.ch
Amine Source: Ammonium salts, such as ammonium formate or ammonium acetate (B1210297), are frequently used as the source of the amino group. lookchem.commdma.ch The concentration and type of amine source can influence both reactivity and enantioselectivity.
Solvents and Additives: The choice of solvent, often an alcohol like methanol (B129727) or trifluoroethanol, can impact the reaction. lookchem.commdma.ch Additives, such as acids, have been found to accelerate the reaction, although they may sometimes lower the asymmetric induction. mdma.ch
Temperature and Pressure: These conditions are optimized to ensure a reasonable reaction rate while maximizing enantioselectivity. For instance, reactions using molecular H₂ may be conducted under pressures of up to 55 bar and temperatures around 80-100°C. lookchem.com
Research indicates that Ru-Tol-BINAP complexes can offer higher enantioselectivities compared to the parent Ru-BINAP system for the reductive amination of various aryl ketones. mdma.ch
Table 1: Catalyst Systems in Asymmetric Reductive Amination
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Amine Source | Typical Substrate |
|---|---|---|---|---|
| [Ru(DMSO)4Cl2] | (R)-BINAP | HCOOH/NH₃ | Ammonium Formate | Aryl Ketones |
| [Ru(cymene)Cl2]2 | (R)-Tol-BINAP | HCOOH/NH₃ | Ammonium Formate | Aryl Ketones |
This table presents examples of catalyst systems used for the asymmetric reductive amination of ketones to produce chiral primary amines.
The chiral ligand coordinated to the metal center is the primary source of stereochemical control, directing the hydrogenation of the prochiral imine intermediate to favor the formation of one enantiomer over the other. The structure of the ligand, including the steric and electronic properties of its substituents, is critical in creating a chiral environment that effectively differentiates between the two enantiotopic faces of the imine.
High enantiomeric excess (ee) is the goal of these synthetic routes. With optimized catalyst systems and reaction conditions, excellent levels of enantioselectivity can be achieved. For the reductive amination of a range of simple aryl ketones, ruthenium catalysts with ligands such as C3-TunePhos have been reported to yield the corresponding primary amines with greater than 90% ee in most cases. lookchem.com Similarly, Ru-Tol-BINAP catalysts have shown the ability to produce amines with very high ee, in some instances so high that the minor enantiomer was not detectable by HPLC analysis. mdma.ch
Table 2: Enantiomeric Excess (ee) in Asymmetric Reductive Amination of Aryl Ketones
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru-Tol-BINAP | Acetophenone | >99% | mdma.ch |
| Ru-BINAP | Acetophenone | 96% | mdma.ch |
This table provides examples of the high levels of enantiomeric excess achieved using different ruthenium-based catalyst systems.
Asymmetric Catalytic Hydrogenation Techniques
An alternative to reductive amination is the asymmetric catalytic hydrogenation of a pre-formed prochiral imine or a related C=N bond-containing substrate. This two-step process involves first synthesizing the imine from 4-chloro-3-fluorophenyl methyl ketone and an amine source, followed by its enantioselective hydrogenation.
Transition metal catalysts based on rhodium, iridium, and palladium, in addition to ruthenium, are used for this purpose. google.comdicp.ac.cn The catalysts employ chiral ligands, such as BINAP and its analogues, to induce asymmetry. dicp.ac.cn For instance, palladium(II) trifluoroacetate (B77799) combined with BINAP has been successfully used for the asymmetric hydrogenation of fluorinated iminoesters, achieving up to 91% ee. dicp.ac.cn The choice of solvent can be critical, with fluorinated alcohols sometimes dramatically improving both yield and enantioselectivity. dicp.ac.cn
Chiral Resolution Techniques for Racemic this compound
When a direct enantioselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. The most common industrial method for resolving chiral amines is through the formation of diastereomeric salts. researchgate.net
Diastereomeric Salt Formation and Crystallization
This classical resolution technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility. researchgate.netrsc.org
This difference in solubility allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution. The key steps in this process are:
Salt Formation: The racemic amine is reacted with a stoichiometric or sub-stoichiometric amount of a chiral resolving agent in a suitable solvent. Common resolving agents for amines include tartaric acid and its derivatives. google.com
Crystallization: The solution is cooled, or the solvent is partially evaporated, to induce the crystallization of the less soluble diastereomeric salt. The efficiency of the resolution depends on factors like the choice of solvent, temperature, and crystallization time. gavinpublishers.com
Isolation and Purification: The crystallized salt is isolated by filtration. It may be recrystallized one or more times to achieve high diastereomeric purity. gavinpublishers.com
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to break the salt and liberate the free amine, now as a single, pure enantiomer. The resolving agent can often be recovered and reused. google.com
The selection of the appropriate resolving agent and solvent system is critical and often determined through empirical screening. rsc.org
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Specific Example |
|---|---|
| Carboxylic Acids | (R,R)-Tartaric Acid |
| Tartaric Acid Derivatives | (R,R)-Dibenzoyltartaric Acid |
| Tartranilic Acids | (R,R)-4-Chlorotartranilic Acid |
This table lists common classes of acidic resolving agents used for the chiral resolution of racemic amines via diastereomeric salt formation.
Conglomerate Crystallization and Spontaneous Resolution Phenomena
Spontaneous resolution, the process by which a racemic solution crystallizes into a physical mixture of separate enantiopure crystals, is a relatively rare phenomenon, occurring in approximately 5-10% of all racemates. wikipedia.org This process, also known as conglomerate crystallization, offers a direct and efficient method for chiral separation without the need for chiral auxiliaries. wikipedia.org While the phenomenon has been documented for various chiral compounds, including some phenylethylamine derivatives, specific studies demonstrating the spontaneous resolution of this compound are not extensively reported in the reviewed literature. chemistryviews.org
The formation of a conglomerate is dependent on the crystal packing of the molecules. In a conglomerate, the crystal lattice is composed of a single enantiomer, with adjacent crystals in the bulk sample being the opposite enantiomer. This is in contrast to the more common racemic compounds, where both enantiomers are present in equal amounts within the same unit cell. The possibility of spontaneous resolution for a given compound is challenging to predict and often discovered serendipitously. wikipedia.org
For structurally related phenylethylamines, spontaneous resolution has been observed when combined with certain achiral compounds to form supramolecular structures. chemistryviews.org For instance, the combination of racemic 1-phenylethylamine (B125046) with specific achiral alkynylbenzoic acids has been shown to spontaneously resolve upon crystallization, yielding chiral supramolecular fluorophores. chemistryviews.org This suggests that exploring the co-crystallization of this compound with various achiral guest molecules could be a viable strategy to induce spontaneous resolution.
Multi-Step Synthetic Routes
The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available halogenated aromatic precursors. The key transformation involves the formation of the ethylamine (B1201723) side chain on the substituted phenyl ring.
The primary precursor for the synthesis of this compound is the corresponding ketone, 1-(4-chloro-3-fluorophenyl)ethanone. This starting material is a halogenated benzene (B151609) derivative that serves as a versatile building block in organic synthesis. cymitquimica.comscbt.com The presence of the chloro and fluoro substituents on the aromatic ring can influence the reactivity of the molecule. cymitquimica.com
The synthesis of the precursor ketone, 1-(4-chloro-3-fluorophenyl)ethanone, can be achieved through various standard aromatic acylation methods, such as the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.
The conversion of 1-(4-chloro-3-fluorophenyl)ethanone to this compound is most commonly accomplished through reductive amination. masterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an amine source, followed by in-situ reduction to the desired amine. masterorganicchemistry.com
A common protocol for this transformation involves the use of ammonium acetate as the amine source and a selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). masterorganicchemistry.comharvard.edu These reducing agents are particularly effective because they readily reduce the protonated imine intermediate but are less reactive towards the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct. chemicalbook.com
The reaction is typically carried out in a protic solvent like methanol or ethanol. The general mechanism involves the initial formation of a hemiaminal from the reaction of the ketone with ammonia (from ammonium acetate), which then dehydrates to form an imine. The imine is subsequently reduced by the hydride reagent to yield the final amine product.
Representative Reductive Amination Protocol
| Step | Reagent/Condition | Purpose |
| 1 | 1-(4-chloro-3-fluorophenyl)ethanone, Ammonium acetate, Methanol | Formation of the imine intermediate in solution. |
| 2 | Sodium cyanoborohydride (or Sodium triacetoxyborohydride) | In-situ reduction of the imine to the amine. |
| 3 | Stirring at room temperature | To allow the reaction to proceed to completion. |
| 4 | Acid/base workup | To quench the reaction and isolate the product. |
| 5 | Extraction and purification (e.g., chromatography or distillation) | To obtain the pure this compound. |
Following the synthesis of the racemic amine, enantioselective resolution is a crucial step to obtain the individual enantiomers. A widely used method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Tartaric acid and its derivatives are commonly employed for this purpose. nih.govgoogle.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgonyxipca.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.
For the structurally similar compound, 1-(4-chlorophenyl)ethylamine, resolution has been achieved using axially chiral binaphthoic acid as a resolving agent, demonstrating the applicability of this method to closely related structures. researchgate.net
Chemical Reactivity and Derivatization Studies of 1 4 Chloro 3 Fluorophenyl Ethanamine
Transformations of the Amine Functional Group
The primary amine is a key site for reactivity, readily undergoing oxidation, reduction, and a variety of coupling reactions to form new carbon-nitrogen bonds.
The primary amine of 1-(4-Chloro-3-fluorophenyl)ethanamine can be oxidized to form imines and, under more vigorous conditions, nitriles. This two-stage oxidation is a fundamental transformation in organic synthesis. The initial oxidation yields an imine, which can be isolated or, more commonly, is an intermediate that is further oxidized to the corresponding nitrile.
Common laboratory reagents for this transformation include:
Transition Metal Catalysts: Copper or Ruthenium-based catalysts with molecular oxygen as a green oxidant can efficiently convert primary amines to nitriles.
Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) can oxidize primary amines.
Halogen-Based Oxidants: Trichloroisocyanuric acid (TCCA), often in the presence of a TEMPO catalyst, is a highly effective system for converting primary amines to nitriles under mild conditions.
The general pathway involves the initial formation of an imine, followed by a second dehydrogenation step to afford the nitrile. While specific studies detailing the oxidation of this compound are not prevalent, the established reactivity of primary benzylic amines suggests it would be a suitable substrate for these transformations.
Table 1: Potential Oxidation Products and Methods
| Starting Material | Reagent/Condition | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | Mild Oxidation (e.g., MnO₂) | 1-(4-Chloro-3-fluorophenyl)ethanimine | - |
The direct reductive removal of an amine group, known as hydrodeamination, is a challenging transformation. Unlike the reduction of carbonyls or imines, the C-N bond in a primary amine is not readily cleaved by standard reducing agents. However, specialized methods have been developed to achieve this conversion.
One modern approach involves the reaction of the primary amine with an anomeric amide reagent to generate a monosubstituted isodiazene intermediate, which then fragments to release nitrogen gas and form the alkane. nih.gov While this method shows broad functional group tolerance, studies have indicated that benzylic amines can sometimes form metastable derivatives as side products. nih.gov
An alternative, multi-step strategy involves converting the primary amine into a better leaving group. For instance, the amine can be transformed into a Katritzky-type pyridinium (B92312) salt. Subsequent reduction of this salt, often with sodium borohydride (B1222165) (NaBH₄) upon heating, can yield the corresponding alkane. nih.gov For this compound, this transformation would yield 1-chloro-2-fluoro-4-ethylbenzene. Direct reduction of the amine to an alcohol is not a standard transformation.
Table 2: Potential Reductive Deamination Product
| Starting Material | Reaction Type | Potential Product |
|---|
Aromatic Ring Reactivity and Substitutions
The halogenated phenyl ring of this compound is the second key site of reactivity, primarily for nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (a halogen in this case) to activate the ring for nucleophilic attack. The 4-chloro-3-fluorophenyl ring lacks strong EWGs like nitro or cyano groups; the ethylamine (B1201723) side chain is weakly activating. Consequently, the ring is not highly activated towards classical SₙAr reactions under mild conditions.
However, under forcing conditions, such as high temperatures and the use of very strong bases (e.g., NaOH, NaNH₂), substitution can occur. In such cases, the reaction may proceed through a benzyne (B1209423) intermediate. The regioselectivity of nucleophilic attack on the 4-chloro-3-fluorophenyl ring would depend on the specific reaction mechanism and conditions. In a standard SₙAr mechanism, the rate-determining step is often the initial attack of the nucleophile. The high electronegativity of fluorine can make the adjacent carbon more electrophilic, potentially favoring attack at the C-F position over the C-Cl position.
As a chiral primary amine, this compound is a valuable building block for creating libraries of novel compounds, particularly in medicinal chemistry and agrochemical research. bldpharm.com The amine handle allows for a wide range of derivatization reactions to explore structure-activity relationships.
Common derivatization strategies include:
N-Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to produce a diverse library of amides.
N-Alkylation: Reaction with alkyl halides or through reductive amination with aldehydes and ketones to generate secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com For example, reaction with octanal (B89490) followed by reduction would yield N-[1-(4-chloro-3-fluorophenyl)ethyl]octan-1-amine. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions are foundational in parallel synthesis and allow for the rapid generation of thousands of distinct molecules from a single core scaffold for high-throughput screening. enamine.net
Table 3: Examples of Derivatization Reactions for Compound Libraries
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Acylation | Benzoyl chloride | Amide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine (N-isopropyl) |
| N-Sulfonylation | Tosyl chloride | Sulfonamide |
Mechanisms of Key Chemical Reactions Involving this compound
Nucleophilic Aromatic Substitution (SₙAr): For activated aryl halides, the reaction proceeds through an addition-elimination mechanism . A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. For unactivated halides like the 4-chloro-3-fluorophenyl group, harsh conditions (e.g., NaNH₂) can promote an elimination-addition mechanism . Here, a strong base abstracts a proton ortho to one of the halogens, followed by the elimination of the halide ion to form a highly reactive benzyne intermediate. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation gives the final product. This mechanism can lead to a mixture of regioisomers. stackexchange.com
Reductive Amination: This reaction, used for N-alkylation, involves two key stages. First, the primary amine of this compound condenses with a ketone or aldehyde under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (or its protonated form, an iminium ion). wikipedia.org In the second stage, a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the same pot and reduces the C=N double bond of the imine/iminium ion to form the new secondary amine. masterorganicchemistry.comharvard.edu
Mechanistic Investigations of Amine-Based Reactions
The chemical reactivity of the primary amine group in this compound is principally defined by the nucleophilic character of the nitrogen atom's lone pair of electrons. As a primary benzylic amine, its reactions are analogous to other primary amines, though influenced by the steric hindrance and electronic effects of the adjacent substituted phenyl ring. Two fundamental transformations involving the amine functionality are acylation and alkylation, which proceed through distinct mechanistic pathways.
Acylation Reactions
Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an amide. This transformation proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (typically a chloride or carboxylate ion), and after a final deprotonation step, the corresponding N-substituted amide is formed. The presence of a non-nucleophilic base, such as pyridine, is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium towards the product.
Alkylation Reactions
Alkylation of this compound introduces an alkyl group onto the nitrogen atom. This reaction typically occurs with alkyl halides and follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.
| Reaction Type | Reactant | General Mechanism | Key Mechanistic Steps | Expected Product |
|---|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by amine on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the chloride leaving group. 4. Deprotonation to yield the amide. | N-(1-(4-chloro-3-fluorophenyl)ethyl)amide |
| Alkylation | Alkyl Halide (R-X) | S(_N)2 | 1. Concerted backside attack by the amine on the alkyl halide. 2. Displacement of the halide leaving group. | N-alkyl-1-(4-chloro-3-fluorophenyl)ethanamine (secondary amine) |
Exploration of Substitution Mechanisms
Substitution reactions on the aromatic ring of this compound are governed by the electronic properties of the substituents already present: the chloro, fluoro, and 1-aminoethyl groups. These groups influence the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. The existing substituents determine the rate and regioselectivity of the reaction.
Directing Effects of Substituents:
Chloro (-Cl) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions.
1-Aminoethyl Group (-CH(CH(_3))NH(_2)): This alkylamine group is an activating group and an ortho, para-director. The amino group can donate electron density to the ring, although its activating effect is somewhat mitigated by the alkyl chain.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. This type of reaction is less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen).
In this compound, both chlorine and fluorine are potential leaving groups. However, the ring is not strongly activated towards nucleophilic attack. The 1-aminoethyl group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the addition-elimination mechanism of NAS. For a nucleophilic aromatic substitution to occur on this molecule, harsh reaction conditions or the introduction of strong electron-withdrawing groups (e.g., nitro groups) onto the ring would likely be necessary.
| Substituent | Electronic Effect | Influence on EAS | Influence on NAS |
|---|---|---|---|
| -Cl (Chloro) | Inductively withdrawing, resonance donating | Deactivating, ortho, para-directing | Potential leaving group; ring deactivation is insufficient for facile NAS |
| -F (Fluoro) | Strongly inductively withdrawing, weakly resonance donating | Deactivating, ortho, para-directing | Potential leaving group; ring deactivation is insufficient for facile NAS |
| -CH(CH(_3))NH(_2) (1-Aminoethyl) | Activating | Activating, ortho, para-directing | Disrupts NAS by donating electron density |
Spectroscopic and Advanced Analytical Characterization in 1 4 Chloro 3 Fluorophenyl Ethanamine Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are critical for confirming the identity and structure of newly synthesized molecules. For a substituted phenylethylamine derivative like 1-(4-chloro-3-fluorophenyl)ethanamine, NMR and MS provide complementary information essential for a comprehensive analysis.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. Each unique proton environment produces a distinct signal, and the signal's chemical shift, integration, and splitting pattern (multiplicity) reveal the electronic environment, the number of protons, and the arrangement of neighboring protons, respectively.
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton, and the methyl (CH₃) protons.
Aromatic Protons (Ar-H): The three protons on the phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their precise chemical shifts and coupling patterns would be influenced by the positions of the chloro and fluoro substituents. The fluorine and adjacent protons would exhibit coupling (J-coupling), leading to complex splitting patterns (e.g., doublet of doublets).
Methine Proton (-CH(NH₂)-): The single proton attached to the carbon bearing the amine group would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, as they are coupled to the single methine proton.
Amine Protons (-NH₂): The two protons of the amine group often appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Signals for this compound Specific experimental data is not publicly available. The table below is based on general principles of ¹H NMR spectroscopy.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (e.g., d, dd, t) |
| Methine (CH) | 4.0 - 4.5 | Quartet (q) |
| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. It offers a wide range of chemical shifts and is often used to confirm the presence and electronic environment of fluorine atoms within a molecule. In the context of this compound, ¹⁹F NMR would show a single resonance corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing a chloro substituent.
Furthermore, ¹⁹F NMR can be a valuable tool in chiral analysis. In the presence of a chiral resolving agent, the single fluorine signal of a racemic mixture can be resolved into two distinct signals, one for each enantiomer. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the sample.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Coupling MS with chromatographic techniques like HPLC enhances its power for separating and identifying components in a mixture.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the identification and quantification of compounds in complex mixtures. The HPLC system separates the components of a sample, which are then introduced into the mass spectrometer for detection.
For this compound (molecular formula C₈H₉ClFN, molecular weight 173.62 g/mol ), an HPLC-MS analysis in positive ion mode would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 174.0.
Tandem Mass Spectrometry (HPLC-MS/MS) provides further structural confirmation. In this technique, the parent ion (e.g., m/z 174.0) is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is a unique fingerprint that helps to confirm the compound's identity.
Table 2: Predicted Mass Spectrometry Data for this compound Specific experimental data is not publicly available. The table below is based on the compound's chemical formula.
| Ion | Mass-to-Charge Ratio (m/z) | Technique |
|---|---|---|
| [M+H]⁺ | ~174.0 | HPLC-MS |
For chiral molecules like this compound, assessing enantiomeric purity is crucial, especially in pharmaceutical applications where enantiomers can have different biological activities. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for this purpose.
This technique utilizes a chiral stationary phase (CSP) in the LC column that can differentially interact with the two enantiomers (R and S forms) of the compound. This differential interaction leads to different retention times, allowing for their separation. The mass spectrometer then detects each enantiomer as it elutes from the column. By comparing the peak areas of the two enantiomer signals in the chromatogram, the enantiomeric purity or enantiomeric excess (ee) of the sample can be accurately determined. The use of MS detection provides high sensitivity and selectivity, making it superior to UV detection, especially for trace-level analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. vscht.cz The absorption of this radiation is plotted to create an IR spectrum, where the peaks correspond to the distinct vibrational modes of the molecule's functional groups. nih.gov
For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features. The primary amine (-NH2) group, the aromatic ring, the C-F bond, the C-Cl bond, and the aliphatic C-H bonds all exhibit characteristic absorption bands. libretexts.org The N-H stretching of a primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. libretexts.org The carbon-carbon double bond stretches within the aromatic ring produce bands in the 1400-1600 cm⁻¹ region. vscht.cz The presence of halogen atoms is also detectable; the C-F and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.
The following table summarizes the expected characteristic IR absorption bands for this compound.
Interactive Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-F | Stretch | 1000 - 1400 | Strong |
Chromatographic Methods for Purity and Enantiomeric Purity Analysis
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For chiral compounds like this compound, chromatographic methods are crucial for determining not only chemical purity but also enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. researchgate.net It is used to separate the target compound from any impurities arising from the synthesis or degradation. For purity analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Determining the enantiomeric purity is critical, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. The separation of enantiomers requires a chiral environment. This can be achieved in HPLC by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov For this compound, a CSP that can engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers is used to achieve separation. nih.gov The ratio of the peak areas for the two enantiomers allows for the calculation of enantiomeric excess. researchgate.net
Interactive Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Purity Analysis | Enantiomeric Purity Analysis |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Isocratic mixture of Hexane and Ethanol/Isopropanol (B130326) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 254 nm) | UV at a specific wavelength (e.g., 254 nm) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. researchgate.net The application of UPLC for the analysis of this compound offers considerable advantages in a high-throughput environment. Purity and enantiomeric purity methods developed in HPLC can often be transferred to UPLC systems, leading to a dramatic reduction in solvent consumption and run time, without compromising the quality of the separation.
Integrated Analytical Platforms
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. These integrated platforms are invaluable for complex studies, such as metabolism and elemental tracing.
HPLC-NMR Spectroscopy for Metabolite Studies
The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the separation and structural elucidation of unknown compounds in complex mixtures, such as biological fluids. iosrphr.org In drug metabolism studies, identifying the structure of metabolites is crucial for understanding the fate of a drug in the body. nih.govspringernature.com
In a hypothetical metabolite study of this compound, a biological sample (e.g., urine or plasma) would first be subjected to HPLC separation. nih.gov The HPLC system isolates the parent compound from its various metabolites. rsc.org The eluent from the HPLC column is then directed into the NMR spectrometer. wisdomlib.org The NMR provides detailed structural information on each separated compound, allowing for the unequivocal identification of metabolic transformations such as hydroxylation of the aromatic ring, N-oxidation, or conjugation reactions. researchgate.net This technique avoids the often laborious process of isolating and purifying each metabolite individually before analysis. rsc.org
HPLC-ICPMS for Elemental Tracing in Biological Samples
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique for determining the elemental composition of a sample, capable of detecting metals and some non-metals at trace and ultra-trace levels. libretexts.orgresearchgate.net When coupled with HPLC, it becomes a powerful tool for elemental speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. portlandpress.com
For this compound, HPLC-ICPMS could be used to trace the fate of the halogen atoms (chlorine and fluorine) within a biological system. nih.gov After administration of the compound, biological samples could be analyzed by HPLC to separate the parent compound from its metabolites. The eluent would then be introduced into the ICP-MS, which would be tuned to detect the specific isotopes of chlorine (³⁵Cl and ³⁷Cl) and fluorine (¹⁹F, often detected indirectly). portlandpress.comnih.gov This would allow researchers to track the distribution and excretion of all chlorine- and fluorine-containing species derived from the parent compound, providing valuable data for pharmacokinetic and toxicology studies. rsc.orgnih.gov
Biological Activity and Structure Activity Relationship Sar Investigations of 1 4 Chloro 3 Fluorophenyl Ethanamine
Interaction with Molecular Targets and Biochemical Pathways
The biological activity of 1-(4-chloro-3-fluorophenyl)ethanamine and its analogues is rooted in their interactions with various molecular targets, including neurotransmitter receptors and enzymes. The specific arrangement of chloro and fluoro substituents on the phenyl ring dictates the compound's affinity and efficacy at these targets.
Ligand-Receptor Binding Studies (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)
Research into compounds structurally related to this compound reveals significant interactions with both serotonin and dopamine receptor systems. The halogenated phenyl-ethylamine scaffold is a common feature in ligands designed for these receptors.
Serotonin Receptors: Analogues incorporating a fluorophenyl group have demonstrated notable affinity for several serotonin (5-HT) receptor subtypes. For instance, certain 1-(4-(4-fluorophenyl)thiazol-2-yl)-...-5-(4-chlorophenyl)-2-pyrazoline derivatives show high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. researchgate.net The presence and position of halogen substituents on the phenyl ring are critical determinants of binding affinity and selectivity across the diverse family of serotonin receptors. nih.gov
Dopamine Receptors: Studies on derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405), a close structural analogue, show that this chemical motif serves as a potent dopamine (DA) receptor ligand. nih.gov The amine 2-(4-chloro-3-hydroxyphenyl)ethylamine itself shows an affinity for both D-1 and D-2 receptor subtypes, although it is about seven times less potent than dopamine and does not discriminate between the two. nih.gov However, modifications to the amine group, such as the introduction of n-propyl and various alkylphenyl groups, can significantly increase affinity and selectivity for the D-2 subtype by up to 36-fold. nih.gov Similarly, 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives also show high affinity and selectivity for D-2 binding sites, particularly when N-substituted with ethyl or n-propyl groups. nih.gov
| Compound Analogue Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Fluorophenylthiazolyl-pyrazoline derivatives | Serotonin (5-HT) Receptors (various subtypes) | Showed high nanomolar affinity to 5-HT1A, 5HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. | researchgate.net |
| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | Dopamine D-1 and D-2 Receptors | Binds to both D-1 and D-2 subtypes with ~7-fold lower affinity than dopamine. | nih.gov |
| N-substituted 2-(4-Chloro-3-hydroxyphenyl)ethylamine derivatives | Dopamine D-2 Receptors | N-substitution with alkylphenyl groups increases D-2 affinity up to 36-fold and enhances selectivity. | nih.gov |
| N-substituted 2-(4-Fluoro-3-hydroxyphenyl)ethylamine derivatives | Dopamine D-2 Receptors | N-ethyl and N-n-propyl substitutions greatly enhance effectiveness and selectivity for D-2 binding sites. | nih.gov |
Enzyme Modulation and Inhibition (e.g., Monoamine Oxidase Enzymes, Tyrosinase)
The 3-chloro-4-fluorophenyl moiety is a key structural feature in the design of inhibitors for specific enzymes, notably monoamine oxidase (MAO) and tyrosinase.
Monoamine Oxidase (MAO) Inhibition: Molecular docking studies have explored substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. asiapharmaceutics.info These studies suggest that derivatives containing the N-(3-chloro-4-fluorophenyl) structure show a higher binding affinity for the MAO-B enzyme than standard inhibitors like selegiline (B1681611) and rasagiline. asiapharmaceutics.info The binding is facilitated by interactions of the substituted phenyl ring within the enzyme's active site. asiapharmaceutics.infonih.gov Research on other halogenated derivatives, such as (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide, further supports the role of chloro-substitution in achieving potent and selective MAO-B inhibition. nih.gov
Tyrosinase Inhibition: The 3-chloro-4-fluorophenyl fragment has been successfully incorporated into various chemical scaffolds to create potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comnih.gov Studies have demonstrated that adding a chlorine atom to a 4-fluorobenzyl moiety beneficially enhances the inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). mdpi.comnih.gov For example, benzamide (B126) compounds featuring the 3-chloro-4-fluorophenyl group exhibited significant AbTYR inhibition with IC50 values in the low micromolar to nanomolar range (0.19 to 1.72 μM). mdpi.com This enhancement is attributed to favorable interactions of the halogenated ring within the enzyme's catalytic site. mdpi.comnih.gov The catechol moiety (dihydroxyl groups) on a benzene (B151609) ring is also known to play a crucial role in tyrosinase inhibition. mdpi.com
| Enzyme Target | Compound Class / Moiety | Inhibitory Activity (IC50) / Finding | Reference |
|---|---|---|---|
| Monoamine Oxidase-B (MAO-B) | N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Superior binding energies compared to standard inhibitors (selegiline, rasagiline) in docking studies. | asiapharmaceutics.info |
| Monoamine Oxidase-B (MAO-B) | (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | IC50 = 0.53 μM; selective for MAO-B over MAO-A. | nih.gov |
| Tyrosinase (AbTYR) | 3-chloro-4-fluorophenyl-based benzamides | IC50 values ranging from 0.19 μM to 1.72 μM. | mdpi.com |
| Tyrosinase (AbTYR) | Compounds with 3-chloro-4-fluorophenyl fragment | The presence of this fragment is an important structural feature to improve AbTYR inhibition. | nih.gov |
Mechanisms of Agonist and Antagonist Activity
The functional activity of compounds related to this compound can range from agonist to antagonist or inverse agonist, depending on the specific molecular target and the compound's precise structure.
Agonist Activity: In functional assays for D-2 receptor-mediated inhibition of adenylate cyclase, N-substituted derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine behaved as D-2 agonists. nih.gov Specifically, certain N-n-propyl-N-alkylphenyl derivatives were found to be more effective D-2 agonists than dopamine itself. nih.gov
Antagonist/Inverse Agonist Activity: While direct agonist/antagonist data for this compound is limited, related structures are found in molecules with antagonist properties. For example, covalent PPARG inverse agonists have been developed from a series of 4-chloro-6-fluoroisophthalamides. nih.gov Inverse agonists induce a transcriptionally repressive state, opposite to the action of agonists. nih.gov The specific interactions within the ligand-binding domain, dictated by the substitution pattern, determine whether a compound will act as an agonist or antagonist.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies are crucial for understanding how the chemical structure of this compound and its analogues translates into biological activity. Key areas of investigation include the role of stereochemistry and the influence of different substituents.
Impact of Chiral Purity on Biological Activity and Drug Efficacy
This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-1-(4-chloro-3-fluorophenyl)ethanamine and (S)-1-(4-chloro-3-fluorophenyl)ethanamine. bldpharm.com For many biologically active amines, the interaction with chiral protein targets like receptors and enzymes is stereoselective, meaning one enantiomer (the eutomer) is significantly more potent than the other (the distomer).
Influence of Substituent Modifications on Target Affinity and Selectivity
The type and position of substituents on the phenylethylamine scaffold profoundly affect target binding and selectivity.
Halogen Substituents: The presence of both chlorine and fluorine on the phenyl ring is a key feature. SAR studies on tyrosinase inhibitors revealed that the addition of a chlorine atom to a 4-fluorophenyl moiety leads to a remarkable enhancement in inhibitory activity. mdpi.comnih.gov In a series of anilide-based MAO inhibitors, substitution with halogens on the N-phenyl ring was found to enhance the binding affinities for the MAO-B active site. nih.gov The lone pairs of electrons on halogen substituents may increase interaction with functional groups in the binding site through hydrogen bonds. frontiersin.org
N-Substitutions: As noted previously, modifying the terminal amino group of related phenylethylamines has a dramatic effect on dopamine receptor affinity. The substitution of an n-propyl group with different alkylphenyl groups on 2-(4-chloro-3-hydroxyphenyl)ethylamine increases D-2 receptor affinity significantly while decreasing D-1 affinity, thereby greatly enhancing D-2 selectivity. nih.govnih.gov This is likely due to the N-substituents binding to a complementary lipophilic site on the receptor. nih.gov
Comparative Analysis with Structurally Related Compounds
The biological activity of this compound can be understood by comparing it with structurally related phenethylamine (B48288) derivatives. The position and nature of halogen substituents on the phenyl ring play a crucial role in determining the compound's interaction with biological targets.
Structure-activity relationship (SAR) studies on a series of substituted phenylethylamines have revealed that the location of halogen atoms significantly influences their effects on serotonergic systems. For instance, a para-chloro substitution, as seen in this compound, has been shown to be more effective for inhibiting the uptake and promoting the release of serotonin in brain synaptosomes compared to ortho or meta-chloro substitutions. This suggests that the 4-chloro substituent in the target compound is a key determinant of its potential neurological activity.
Furthermore, studies on phenethylamine and tryptamine (B22526) derivatives have indicated that halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine (B1201723) backbone generally have a positive effect on the binding affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor. nih.govacs.org This receptor is implicated in various psychiatric disorders, and its modulation is a key mechanism for many therapeutic agents. nih.govacs.org
The presence of a fluorine atom, in addition to chlorine, introduces another layer of complexity to the SAR. Fluorine's high electronegativity and small size can alter the compound's acidity, basicity, lipophilicity, and metabolic stability. In many pharmaceutical compounds, fluorine substitution is a common strategy to enhance biological activity and improve pharmacokinetic properties.
A comparative analysis of the biological activities of various halogenated phenethylamine derivatives is presented in the table below.
| Compound | Substitution Pattern | Notable Biological Activity/Finding |
| p-Chlorophenylethylamine | 4-Chloro | Competitive inhibitor of serotonin uptake. |
| o-Chlorophenylethylamine | 2-Chloro | Less effective in modulating serotonergic systems compared to the para-substituted analog. |
| m-Chlorophenylethylamine | 3-Chloro | Less effective in modulating serotonergic systems compared to the para-substituted analog. |
| 1-(4-Fluorophenyl)ethylamine | 4-Fluoro | Often used as a building block for psychoactive compounds. |
| 1-(3,4-Dichlorophenyl)ethanamine | 3,4-Dichloro | Investigated for its effects on monoamine transporters. |
Research into Potential Therapeutic and Biological Applications
The structural similarity of this compound to known monoamine reuptake inhibitors and releasing agents suggests its potential for antidepressant-like effects. The modulation of serotonergic systems is a cornerstone of many antidepressant therapies. Research on substituted phenylethylamines has demonstrated that compounds with a para-chloro substitution can effectively inhibit the reuptake of serotonin and induce a "serotonin syndrome" in animal models, which is indicative of a significant increase in synaptic serotonin levels.
The mechanism of action is thought to involve competitive inhibition of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby prolonging its action. The para-chlorophenylethylamine has been identified as a competitive inhibitor of serotonin uptake with a Ki of 4.3 x 10-7 M. The ability of such compounds to preferentially release serotonin without causing damage to serotonergic neurons makes them valuable research tools for investigating brain serotonin metabolism and potential therapeutic agents.
While direct studies on the antidepressant effects of this compound are not extensively documented in publicly available literature, its structural features strongly suggest that it would interact with monoamine transporters. The combined effect of the 4-chloro and 3-fluoro substitutions would likely influence its potency and selectivity towards different monoamine transporters (serotonin, dopamine, and norepinephrine).
Neurological Systems:
Substituted phenethylamines are a well-established class of compounds in the discovery of drugs for neurological disorders. The core structure of this compound serves as a scaffold for developing agents that target various components of the central nervous system.
One area of investigation is in the treatment of Parkinson's disease. A study focusing on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which are structurally related to the compound of interest, explored their potential as monoamine oxidase-B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can help to alleviate the motor symptoms of Parkinson's disease. Molecular docking studies of these derivatives showed a high binding affinity towards the MAO-B enzyme, suggesting their potential for development as anti-Parkinsonian agents.
Furthermore, the broader class of substituted phenethylamines is being investigated for the treatment of various inflammatory and neurological disorders. Patent applications have described methods for treating such conditions by administering therapeutically effective amounts of substituted phenethylamines. nih.govacs.orgresearchgate.netacs.org
Cardiovascular Systems:
While the primary research focus for phenethylamine derivatives has been on neurological disorders, some indirect evidence suggests potential cardiovascular implications. Chronic systemic inflammation is a known contributor to cardiovascular disease, and some substituted phenethylamines are being explored for their anti-inflammatory properties. nih.govacs.org However, direct research linking this compound or its close derivatives to the development of drugs for the cardiovascular system is not well-documented in the reviewed literature.
This compound is a valuable chiral building block in the synthesis of more complex pharmaceutical compounds. researchgate.net Its bifunctional nature, possessing both an amine group and a halogenated aromatic ring, allows for a variety of chemical modifications to generate diverse molecular scaffolds.
A significant application of this compound is in the synthesis of kinase inhibitors. For instance, (S)-1-(4-Chloro-3-fluorophenyl)ethanamine is a key intermediate in the synthesis of GDC-0994, an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor that has been in early clinical development. nih.gov Kinase inhibitors are a major class of targeted cancer therapies, and the specific stereochemistry and substitution pattern of the starting amine are crucial for the final compound's potency and selectivity.
The presence of chlorine and fluorine atoms in the phenyl ring is a common feature in many approved drugs, as these halogens can enhance binding affinity to target proteins and improve metabolic stability. nih.govnih.gov The versatility of this compound as a precursor allows for its incorporation into a wide range of molecular architectures, making it a valuable tool in drug discovery programs aimed at various therapeutic areas.
Recent research has begun to explore the antiproliferative potential of compounds structurally related to this compound. While the direct anticancer activity of this specific compound is not extensively studied, derivatives containing the 4-chloro-3-fluorophenyl moiety have shown promise in this area.
For example, the discovery of kinase inhibitors for cancer treatment often involves scaffolds derived from substituted phenylamines. A series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas were synthesized and evaluated for their inhibitory activity against Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drug development. nih.gov
Furthermore, various studies have demonstrated the antiproliferative activity of compounds containing halogenated phenyl rings against a range of human cancer cell lines. For example, novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, some of which contain substituted phenyl groups, have shown remarkable activity against numerous human tumor cell lines. nih.gov The mechanisms of action for the antiproliferative effects of such compounds are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival.
The table below summarizes some of the emerging biological activities of compounds structurally related to this compound.
| Compound Class | Biological Activity | Therapeutic Area |
| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | MAO-B Inhibition | Parkinson's Disease |
| (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-...-pyridin-2(1H)-one (GDC-0994) | ERK1/2 Inhibition | Cancer |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-...-ureas | KDR Kinase Inhibition | Cancer |
| 6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones | Antiproliferative | Cancer |
Computational Chemistry and Modeling Studies of 1 4 Chloro 3 Fluorophenyl Ethanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to forecast how a small molecule, such as 1-(4-chloro-3-fluorophenyl)ethanamine, might interact with a protein target. nih.govmedium.com
Predicting Binding Affinities and Modes
A primary goal of molecular docking is to predict the binding affinity, which is the strength of the interaction between a ligand and its target protein. medium.com This is typically expressed as a scoring function, where a more negative score indicates a stronger predicted interaction. acs.org By simulating the placement of the ligand into the active site of a target, docking algorithms can identify the most energetically favorable binding pose and calculate a corresponding binding score. medium.com
These predictions are crucial for virtual screening, where large libraries of compounds are computationally tested to identify potential drug candidates. nih.gov For instance, in studies of structurally related compounds, molecular docking has been used to predict binding affinities to targets like the tubulin–combretastatin A4 complex. One such study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues yielded docking scores that helped to rationalize the observed biological activity.
Table 1: Example Docking Scores of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues Against Tubulin–Combretastatin A4 Complex
| Compound | Docking Score (kcal/mol) |
| Ligand 4h | -8.030 |
Note: This data is for structurally related compounds and is presented to illustrate the application of molecular docking. Data for this compound was not specifically found.
The binding mode describes the specific orientation and interactions of the ligand within the protein's binding site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is key to designing more potent and selective molecules. nih.gov
Resolving Discrepancies in Experimental Biological Data
Molecular docking can be a valuable tool for rationalizing unexpected or conflicting experimental results. longdom.org When experimental data presents inconsistencies, such as a compound showing lower than expected activity despite a promising chemical structure, docking simulations can provide a structural hypothesis. researchgate.net
By visualizing the predicted binding pose, researchers can identify potential reasons for the discrepancy. For example, a simulation might reveal:
Steric clashes: The molecule may be too bulky to fit optimally in the binding site.
Unfavorable electrostatic interactions: Repulsive forces between the ligand and the protein may weaken the binding.
An unexpected binding mode: The molecule might bind in a different orientation than hypothesized, leading to a loss of key interactions.
Receptor flexibility: The conformation of the protein found experimentally may not be the one relevant for binding, a situation that can be explored using molecular dynamics simulations. researchgate.net
While specific instances of docking resolving experimental discrepancies for this compound are not documented in the available literature, this approach is a standard practice in computational drug discovery. It allows for a deeper understanding of structure-activity relationships and guides further experimental work. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model the behavior of electrons in molecules, providing detailed information about their electronic structure and properties. wikipedia.org
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. wikipedia.orgmpg.de It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods. mpg.deimperial.ac.uk
DFT calculations can determine a variety of properties for a molecule like this compound, including:
Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electron distribution: Visualizing how electrons are shared among atoms through molecular electrostatic potential (MEP) maps.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and electronic properties.
Chemical Reactivity Descriptors: DFT can be used to calculate properties like electronegativity, hardness, and electrophilicity, which help in predicting how a molecule will behave in a chemical reaction.
In a study on the related compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, DFT calculations were used to analyze its electronic properties.
Table 2: Calculated Electronic Properties for a 1-(3-chloro-4-fluorophenyl) Derivative
| Property | Calculated Value (eV) |
| Electronegativity | 3.6536 |
| Electrophilicity Index | 3.1512 |
Note: This data is for a structurally related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, and is presented to illustrate the application of DFT.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Reactivity
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric or magnetic fields, such as those from light. wikipedia.orgyoutube.com This makes it a powerful tool for studying electronic excited states and predicting spectroscopic properties. psu.eduresearchgate.net
For this compound, TD-DFT could be employed to:
Predict UV-Vis absorption spectra: By calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net
Analyze photochemical reactivity: Understanding how the molecule might behave when it absorbs light.
Calculate frequency-dependent properties: Such as polarizabilities, which describe how the electron cloud of the molecule is distorted by an electric field. rsc.org
TD-DFT has become a standard method for modeling the excited states of medium to large molecules due to its balance of computational cost and accuracy. researchgate.net
Conformational Analysis and Stereochemical Modeling
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Since this compound contains a chiral center at the carbon atom attached to the amine group, it exists as two enantiomers (R and S).
Stereochemical modeling is crucial for understanding how these different 3D structures influence the molecule's properties and biological activity. Computational methods can be used to:
Identify stable conformers: By systematically rotating bonds and calculating the energy of each resulting conformation, researchers can identify the low-energy, most populated structures.
Analyze stereoelectronic effects: Investigate how the spatial arrangement of orbitals and electron density influences the stability of different conformers.
Predict stereoselectivity in reactions: Understand why one enantiomer might be favored over another in a chemical reaction or a biological interaction.
The ethanamine side chain can rotate, and the amine group itself can undergo pyramidal inversion, although this is typically rapid at room temperature for acyclic amines. libretexts.org Computational modeling can quantify the energy barriers for these processes and determine the preferred conformations of the R and S enantiomers. This is critical because biological targets, being chiral themselves, often interact differently with each enantiomer of a chiral ligand.
Future Directions and Emerging Research Areas for 1 4 Chloro 3 Fluorophenyl Ethanamine
Development of Novel Enantioselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 1-(4-chloro-3-fluorophenyl)ethanamine is a primary area of future research. While classical resolution methods have been used, newer, more elegant, and atom-economical approaches are being actively pursued.
Future advancements are likely to focus on:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique has seen significant progress for the synthesis of chiral amines. nih.govacs.orgnih.gov Future research will likely explore the development of novel chiral ligands and transition metal complexes specifically tailored for the asymmetric hydrogenation of the corresponding ketimine precursor to this compound. nih.govacs.org The goal is to achieve high enantioselectivity (ee) and turnover numbers, making the process more efficient and cost-effective for industrial applications. nih.govacs.orgnih.gov
Biocatalysis: The use of enzymes in synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. mdpi.com Emerging research in this area includes:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor using an amino donor, providing a direct route to the chiral amine. mdpi.comnih.gov Future work will involve screening for or engineering novel transaminases with high activity and selectivity towards the 4-chloro-3-fluorophenyl ketone substrate.
Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes can asymmetrically reduce the corresponding imine or ketone, respectively, to produce the desired enantiomer of the amine. mdpi.commanchester.ac.ukfrontiersin.org The development of robust and highly selective IREDs and AmDHs is a promising avenue for the synthesis of this compound.
Enzymatic Kinetic Resolution: This approach involves the selective reaction of one enantiomer of the racemic amine, allowing for the separation of the desired enantiomer. nih.gov While effective, the maximum theoretical yield is 50%, driving the focus towards asymmetric synthetic methods.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. Future research could explore the development of novel chiral Brønsted acids or other organocatalysts to mediate the enantioselective synthesis of this compound or its precursors.
| Synthetic Methodology | Key Advantages | Future Research Focus |
| Asymmetric Hydrogenation | High efficiency, scalability | Development of specific chiral ligands and catalysts |
| Biocatalysis (TAs, IREDs) | High enantioselectivity, mild conditions | Enzyme screening and engineering for substrate specificity |
| Organocatalysis | Metal-free, diverse catalysts | Design of novel and highly efficient organocatalysts |
Advanced Mechanistic Investigations in Biological Systems
Derivatives of this compound have shown potential as kinase inhibitors and in other biological applications. A deeper understanding of their mechanism of action at the molecular level is crucial for the development of more potent and selective compounds.
Future research in this area will likely involve:
Structural Biology: X-ray crystallography and cryo-electron microscopy studies can provide detailed atomic-level information on how these compounds bind to their biological targets, such as the active site of a kinase. nih.govnih.gov This information is invaluable for understanding the key interactions that govern potency and selectivity.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein. This data is essential for structure-activity relationship (SAR) studies.
Integration of Computational and Experimental Approaches for Rational Drug Design
The integration of computational modeling with experimental techniques is a powerful strategy for accelerating the drug discovery and development process. For derivatives of this compound, this integrated approach can guide the design of new molecules with improved properties.
Key areas of future research include:
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods can be used to predict the binding mode and affinity of new derivatives to their target proteins. rowan.edu This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. acs.orgnih.govbiointerfaceresearch.com Such models can be developed based on the structures of known active compounds and used to screen large chemical databases for new molecules with the desired features. acs.orgnih.govbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. acs.org These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the efficient discovery of new and improved therapeutic agents and agrochemicals. mdpi.com
Exploration of New Therapeutic Areas and Agrochemical Applications
The 4-chloro-3-fluorophenyl moiety is present in a number of biologically active molecules. The unique electronic properties conferred by the chlorine and fluorine substituents can lead to favorable interactions with biological targets and improved pharmacokinetic properties. nih.gov
Future research will likely explore the potential of this compound as a scaffold for the development of novel compounds in a variety of applications:
New Therapeutic Areas:
Oncology: Given that many kinase inhibitors contain substituted phenyl rings, there is significant potential for developing new anticancer agents based on this scaffold. nih.govnih.gov
Neurodegenerative Diseases: The blood-brain barrier permeability of small, fluorinated molecules makes them attractive candidates for CNS drug discovery. rowan.edu
Infectious Diseases: The exploration of derivatives for antibacterial, antifungal, or antiviral activity is a promising area of research. nih.gov
Agrochemical Applications:
Fungicides: The chlorophenyl and fluorophenyl groups are common in fungicides. ccspublishing.org.cnnih.gov New derivatives could be developed as novel fungicides to protect crops from fungal diseases. ccspublishing.org.cnnih.gov
Herbicides: The development of new herbicides with novel modes of action is crucial for overcoming weed resistance. The this compound scaffold could be a starting point for the design of such compounds. nih.govresearchgate.net
Insecticides: The unique properties of this scaffold may also be beneficial in the development of new insecticides. nih.govmdpi.com
The versatility of the this compound structure, combined with advancements in synthetic chemistry, molecular modeling, and biological screening, ensures that this compound will remain an important focus of research for the development of new and improved pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chloro-3-fluorophenyl)ethanamine in laboratory settings?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-chloro-3-fluorophenylacetone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Alternatively, catalytic hydrogenation of the corresponding nitrile intermediate (e.g., 4-chloro-3-fluorophenylacetonitrile) with Raney nickel or palladium on carbon (Pd/C) in ethanol yields the amine. Industrial-scale methods often involve sequential nitration, fluorination, and amination of chlorobenzene derivatives, but these require adaptation for lab-scale purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) and NMR spectroscopy are primary tools. For crystallography, single crystals are grown via slow evaporation, and data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. H and C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions: the ethylamine chain (-CH2CH2NH2) shows characteristic triplet splitting for CH2NH2 (~δ 2.8–3.2 ppm), while aromatic protons exhibit coupling patterns from chloro and fluoro substituents .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) removes unreacted precursors. Recrystallization from ethanol/water mixtures enhances purity. For hydrochloride salts, fractional crystallization in acetone or diethyl ether is effective. HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities if chiral synthesis is employed .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets calculates HOMO-LUMO gaps, electrostatic potentials, and dipole moments. These models reveal electron-withdrawing effects from the chloro and fluoro groups, stabilizing the amine’s lone pair. Solvent effects (e.g., PCM model for ethanol) refine predictions of protonation states and solubility .
Q. What structure-activity relationships (SAR) are observed between this compound and its analogs?
- Methodological Answer : Comparative SAR studies with analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine and 4-trifluoromethyl derivatives) show that:
Q. How does stereochemistry influence the biological activity of this compound enantiomers?
- Methodological Answer : Chiral separation via chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves (R)- and (S)-enantiomers. In vitro assays show the (R)-enantiomer has 3–5x higher affinity for trace amine-associated receptors (TAAR1) than the (S)-form. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity for pharmacological studies .
Q. What stability challenges arise in long-term storage of this compound, and how are they mitigated?
- Methodological Answer : The free amine is prone to oxidation; storing as a hydrochloride salt under inert gas (N₂/Ar) at -20°C in amber vials prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., nitroso derivatives). Adding antioxidants (e.g., BHT at 0.01% w/w) extends shelf life .
Q. Which analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer : GC-MS with a DB-5MS column (30 m × 0.25 mm) detects residual solvents (e.g., ethyl acetate, THF). ICP-MS quantifies heavy metals (e.g., Pd from catalysts) below 10 ppm. Chiral SFC (supercritical CO₂ with 20% methanol) identifies enantiomeric excess (>99% for pharmacological use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
